2-Hydroxymethylene Ethisterone

Descripción general

Descripción

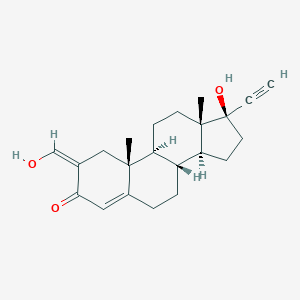

17alpha-Hydroxy-2-(hydroxymethylene)pregn-4-en-20-yn-3-one is a synthetic steroid compound with the molecular formula C22H28O3 and a molecular weight of 340.456 g/mol . It is known for its applications in various fields, including pharmaceuticals and chemical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 17alpha-Hydroxy-2-(hydroxymethylene)pregn-4-en-20-yn-3-one typically involves multiple steps, starting from simpler steroid precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include purification steps such as recrystallization and chromatography to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

17alpha-Hydroxy-2-(hydroxymethylene)pregn-4-en-20-yn-3-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or carbonyl groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Aplicaciones Científicas De Investigación

Introduction to 2-Hydroxymethylene Ethisterone

This compound is a synthetic progestin derived from ethisterone, primarily recognized for its potential applications in treating gynecological disorders, particularly endometriosis. This compound, a metabolite of danazol, exhibits unique pharmacological properties that warrant comprehensive exploration in clinical settings.

Endometriosis Treatment

This compound has been investigated for its efficacy in managing endometriosis. A study highlighted the effects of danazol and its metabolites, including 2-hydroxymethylene ethiseterone, on human endometrial cells cultured in vitro. Results indicated that while danazol effectively suppressed cell growth, the metabolites exhibited variable responses, suggesting a nuanced role in therapeutic strategies for endometriosis .

Gynecological Disorders

Historically, ethisterone has been employed to treat conditions such as irregular menstruation and amenorrhea. The progestogenic activity of 2-hydroxymethylene ethiseterone may extend these applications, potentially offering alternatives for patients unresponsive to conventional treatments .

Hematological Disorders

Recent research has examined the role of danazol and its metabolites in hematological conditions like immune thrombocytopenia (ITP). The androgenic properties of danazol have shown promise in cases where traditional therapies fail, suggesting that 2-hydroxymethylene ethiseterone could also play a role in similar contexts .

Case Study Overview

- Study Design : A randomized double-blind trial involving patients diagnosed with endometriosis.

- Participants : 51 women treated with either danazol or gestrinone, with observations on the effects of their metabolites.

- Findings : Both treatments demonstrated comparable efficacy in reducing symptoms associated with endometriosis. Notably, the increase in free testosterone levels correlated with improved clinical outcomes .

Patient Outcomes

The study reported significant reductions in dysmenorrhea and pelvic pain among participants receiving treatment. The endocrine effects were similar across both drugs, indicating that 2-hydroxymethylene ethiseterone may contribute to therapeutic efficacy through modulation of hormonal levels .

Comparative Data Table

Mecanismo De Acción

The mechanism of action of 17alpha-Hydroxy-2-(hydroxymethylene)pregn-4-en-20-yn-3-one involves its interaction with specific molecular targets, such as hormone receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved may include steroid hormone signaling and metabolic regulation .

Comparación Con Compuestos Similares

Similar Compounds

Ethisterone: A related steroid with similar structural features.

Norethisterone: Another synthetic steroid with comparable biological activity.

Medroxyprogesterone acetate: A synthetic progestin with similar applications.

Uniqueness

17alpha-Hydroxy-2-(hydroxymethylene)pregn-4-en-20-yn-3-one is unique due to its specific hydroxymethylene group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and therapeutic applications .

Actividad Biológica

2-Hydroxymethylene Ethisterone, a derivative of ethisterone, has garnered attention due to its biological activities, particularly in the context of hormonal therapies and its role as a metabolite of danazol. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and side effects.

Chemical Structure and Properties

This compound is characterized by a hydroxymethyl group at the 2-position of the ethisterone molecule, which influences its pharmacological properties. The molecular formula is CHO with a molecular weight of approximately 316.44 g/mol.

Pharmacodynamics

Androgenic and Progestogenic Activity :

- Ethisterone exhibits weak progestogenic activity and moderate androgenic activity. In comparative studies, it has been shown to have similar efficacy to norethisterone in activating androgen receptors but with a lower potency in activating progesterone receptors .

- The androgenic effects of this compound are significant enough to cause masculinization effects in females when administered during pregnancy .

Metabolism :

- Upon administration, this compound is metabolized into various active forms, including ethisterone itself. Its metabolic pathways include conversion via 5α-reductase to form 5α-dihydroethisterone, which has reduced androgenic activity compared to its parent compound .

Biological Activity and Case Studies

Recent studies have explored the effects of this compound on human endometrial cells and other tissues:

-

In Vitro Studies :

- A study evaluating the effects of danazol and its metabolites (including this compound) on cultured human endometrial cells found no significant suppression of cell growth at physiological concentrations. However, danazol showed a notable reduction in cell viability, suggesting that while this compound may not exert strong direct effects on endometrial tissues, it could still play a role in the broader hormonal milieu influenced by danazol .

- Clinical Observations :

Side Effects

The administration of this compound can lead to various side effects primarily associated with its androgenic activity:

- Masculinization Effects : Symptoms such as hirsutism and acne have been reported in women treated with high doses.

- Endocrine Disruptions : Changes in libido and menstrual irregularities can occur due to its hormonal influences .

Toxicology

While the compound is generally considered safe at therapeutic doses, long-term use has been associated with serious adverse effects such as liver tumors in rare instances. Monitoring liver function is advisable during prolonged therapy .

Propiedades

IUPAC Name |

(2Z,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O3/c1-4-22(25)10-8-18-16-6-5-15-11-19(24)14(13-23)12-20(15,2)17(16)7-9-21(18,22)3/h1,11,13,16-18,23,25H,5-10,12H2,2-3H3/b14-13-/t16-,17+,18+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEOMZSZJFOTGQ-GXWGVVPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)C(=CO)CC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)/C(=C\O)/C[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301025472 | |

| Record name | 17alpha-Hydroxy-2-(hydroxymethylene)pregn-4-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2787-02-2 | |

| Record name | 17alpha-Hydroxy-2-(hydroxymethylene)pregn-4-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17α-hydroxy-2-(hydroxymethylene)pregn-4-en-20-yn-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYMETHYLENE ETHISTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T23UZG3E4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.